2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide
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Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to "2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide" have been investigated for their potential anticancer properties. For instance, novel fluoro substituted benzo[b]pyran compounds, which share similar structural features with the subject compound, have demonstrated anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, have shown significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests the potential of fluoro-substituted compounds in cancer treatment.
Anticonvulsant Agents
Further research has explored the use of benzothiazole derivatives as anticonvulsant agents. Compounds with mercapto-triazole and other heterocycle substituents have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Some derivatives have shown potent effects with low neurotoxicity, indicating their potential as anticonvulsant medications (Liu et al., 2016).
Src Kinase Inhibitory and Anticancer Activities
Research has also focused on thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These compounds, including KX2-391, a highly selective Src substrate binding site inhibitor, have shown promising results in inhibiting the proliferation of various cancer cell lines, suggesting a role in cancer therapy (Fallah-Tafti et al., 2011).
Antimicrobial Activity
Compounds similar in structure to "this compound" have been evaluated for their antimicrobial properties. A study on substituted 2-aminobenzothiazoles derivatives showed potential antimicrobial activity, indicating their utility in addressing antimicrobial resistance (Anuse et al., 2019).
Molecular Docking and Photovoltaic Efficiency
Some bioactive benzothiazolinone acetamide analogs have been subjected to spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their versatility beyond pharmaceutical applications (Mary et al., 2020).
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-2-8-16(9-3-13)21-18(23)10-17-12-25-19(22-17)24-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACZHCWCBTZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.